molecular formula C34H50N4 B8256212 (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Cat. No.: B8256212
M. Wt: 514.8 g/mol
InChI Key: UDPNUUXMKIKSJY-HNRBIFIRSA-N
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Description

(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves multiple steps and specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The synthetic routes often include reactions such as amide formation, Suzuki coupling, and other combinatorial chemistry techniques .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using automated synthesis protocols. These methods emphasize the use of continuous flow chemistry to enhance efficiency and yield. The integration of diverse reactions and optimization capabilities allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole include:

Uniqueness

This compound stands out due to its unique chemical structure and significant biological activity.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[(4R)-4-tert-butyl-1-(3-tert-butylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3-tert-butylphenyl)-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N4/c1-31(2,3)23-15-13-17-25(19-23)37-21-27(33(7,8)9)35-29(37)30-36-28(34(10,11)12)22-38(30)26-18-14-16-24(20-26)32(4,5)6/h13-20,27-28H,21-22H2,1-12H3/t27-,28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPNUUXMKIKSJY-HNRBIFIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CN(C(=N1)C2=N[C@@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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